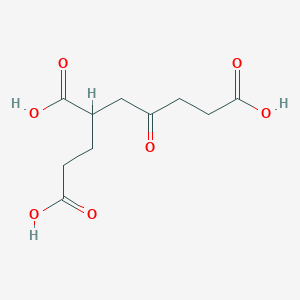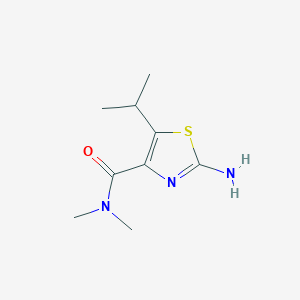
3-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the third position, a nitro group at the sixth position, and a carbonyl group at the second position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is nitrated to introduce the nitro group.
Cyclization: The nitrated aniline undergoes cyclization with an appropriate reagent, such as acetic anhydride, to form the quinoline core.
Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder in acidic conditions.
Methylation: The amino group is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Oxidation: Finally, the methylated product is oxidized to introduce the carbonyl group at the second position, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of different substituted quinolines.
Substitution: The methyl and nitro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Iron powder or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinoline derivatives with carboxyl or hydroxyl groups.
Reduction: Amino-substituted quinolines.
Substitution: Halogenated quinolines or other functionalized derivatives.
Applications De Recherche Scientifique
3-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylquinolin-2(1H)-one: Lacks the nitro group, resulting in different chemical and biological properties.
6-Nitroquinolin-2(1H)-one: Lacks the methyl group, affecting its reactivity and biological activity.
3,4-Dihydroquinolin-2(1H)-one: Lacks both the methyl and nitro groups, making it less reactive.
Uniqueness
3-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
651315-43-4 |
|---|---|
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
3-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H10N2O3/c1-6-4-7-5-8(12(14)15)2-3-9(7)11-10(6)13/h2-3,5-6H,4H2,1H3,(H,11,13) |
Clé InChI |
IVMRTOWPOFKLJG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



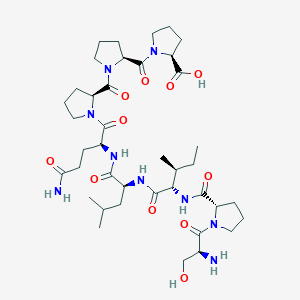
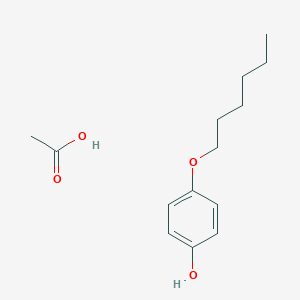
![N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12585476.png)
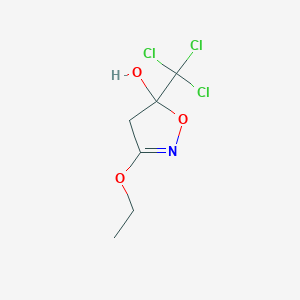
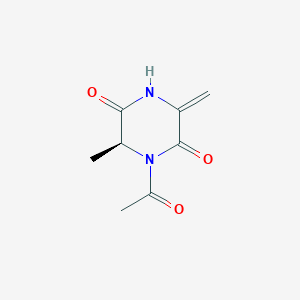
![(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile](/img/structure/B12585510.png)

![Disulfide, bis[[(4-nitrophenyl)methyl]seleno]](/img/structure/B12585523.png)


